molecular formula C16H17Cl4NO2 B11226117 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl- CAS No. 67905-35-5

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl-

Cat. No.: B11226117
CAS No.: 67905-35-5
M. Wt: 397.1 g/mol
InChI Key: JLDDLKBDGUOXJC-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl- is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl- typically involves the chlorination of isoindole derivatives followed by the introduction of an octyl group. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium alkoxides or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted isoindole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl- is unique due to its specific substitution pattern and the presence of the octyl group, which may impart distinct chemical and biological properties compared to other isoindole derivatives.

Properties

CAS No.

67905-35-5

Molecular Formula

C16H17Cl4NO2

Molecular Weight

397.1 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-octylisoindole-1,3-dione

InChI

InChI=1S/C16H17Cl4NO2/c1-2-3-4-5-6-7-8-21-15(22)9-10(16(21)23)12(18)14(20)13(19)11(9)17/h2-8H2,1H3

InChI Key

JLDDLKBDGUOXJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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